2-Trimethylsilanyloxy-heptanenitrile
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Overview
Description
2-Trimethylsilanyloxy-heptanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and a trimethylsilanyloxy group (-OSi(CH₃)₃)
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Trimethylsilanyloxy-heptanenitrile can be synthesized through the cyanosilylation of aldehydes or ketones. For instance, the reaction of n-hexanal with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as metavanadate results in the formation of this compound . The reaction conditions typically involve mild temperatures and short reaction times, with high yields.
Industrial Production Methods: Industrial production of this compound may involve similar cyanosilylation reactions, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high throughput and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Trimethylsilanyloxy-heptanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Reduction: Reduction of the nitrile group using reagents like lithium aluminum hydride (LiAlH₄) yields primary amines.
Substitution: The trimethylsilanyloxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-Trimethylsilanyloxy-heptanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-trimethylsilanyloxy-heptanenitrile in chemical reactions involves the nucleophilic attack on the electrophilic carbon of the nitrile group. This can lead to the formation of various intermediates, depending on the reaction conditions and reagents used . The trimethylsilanyloxy group can also stabilize reaction intermediates, facilitating the formation of desired products.
Comparison with Similar Compounds
- 2-Trimethylsilanyloxy-hexanenitrile
- 2-Trimethylsilanyloxy-octanenitrile
- 2-Trimethylsilanyloxy-pentanenitrile
Comparison: 2-Trimethylsilanyloxy-heptanenitrile is unique due to its specific chain length and the presence of both the nitrile and trimethylsilanyloxy groups. This combination imparts distinct reactivity and stability compared to other similar compounds .
Properties
CAS No. |
40326-17-8 |
---|---|
Molecular Formula |
C10H21NOSi |
Molecular Weight |
199.36 g/mol |
IUPAC Name |
2-trimethylsilyloxyheptanenitrile |
InChI |
InChI=1S/C10H21NOSi/c1-5-6-7-8-10(9-11)12-13(2,3)4/h10H,5-8H2,1-4H3 |
InChI Key |
TZQRRMAFTOMBPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
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